Cas no 13741-18-9 (Phenol,4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel-)

Phenol,4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel- structure
13741-18-9 structure
Product Name:Phenol,4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel-
CAS-nummer:13741-18-9
MF:C18H26O
MW:258.398445606232
CID:197131
PubChem ID:11777299
Update Time:2025-04-19

Phenol,4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel-
    • 4,5-dimethyl-2-[(1R,3R,4S)-4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl]phenol
    • XIBORNOL
    • 6-Isobornyl-3,4-xylenol
    • Bactacine
    • Bracen
    • EINECS 237-312-3
    • Nanbacine
    • Xibornolum
    • Xybornol
    • Q4021823
    • Bactacine; Nanbacine
    • 4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
    • Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
    • 3,4-Xylenol, 6-isobornyl- (8CI)
    • NS00011767
    • DTXSID60472406
    • SCHEMBL151864
    • 34632-99-0
    • CHEMBL2104519
    • 4,5-Dimethyl-2-[(1R,4S,6R)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol
    • 13741-18-9
    • Inchi: 1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3
    • InChI-sleutel: RNRHMQWZFJXKLZ-UHFFFAOYSA-N
    • LACHT: OC1C=C(C)C(C)=CC=1C1CC2CCC1(C)C2(C)C

Berekende eigenschappen

  • Exacte massa: 258.19800
  • Monoisotopische massa: 258.198
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 361
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: 5.6

Experimentele eigenschappen

  • Dichtheid: d420 1.0240
  • Smeltpunt: 94-96°
  • Kookpunt: bp3 165-168°; bp9 185-189°
  • Vlampunt: 144.2°C
  • Brekindex: nD20 1.5382 (Starkov, Glushkova)
  • PSA: 20.23000
  • LogboekP: 4.93880

Phenol,4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel- Gerelateerde literatuur

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